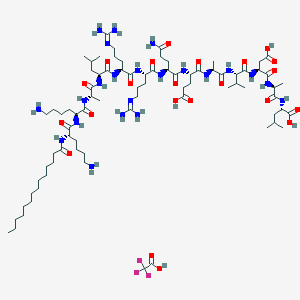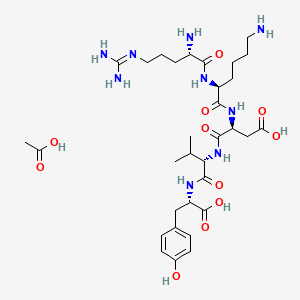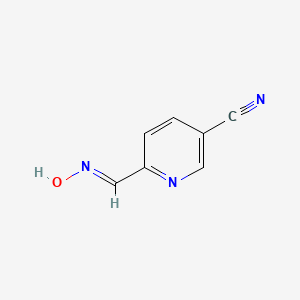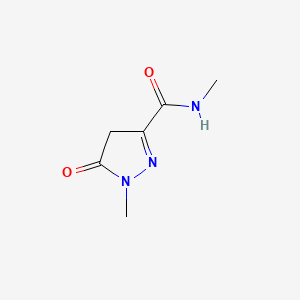
Autocamtid-2-verwandtes inhibitorisches Peptid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Autocamtide-2-related inhibitory peptide (AIP) is a highly specific and potent inhibitor of calmodulin-dependent protein kinase II (CaMKII) . It controls the biological activity of CaMKII and is primarily used for phosphorylation and dephosphorylation applications . AIP is a nonphosphorylatable analog of autocamtide-2 .
Molecular Structure Analysis
The empirical formula of AIP is C64H116N22O19 . The molecular weight is 1497.74 . The sequence of AIP is Lys-Lys-Lys-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu .Physical And Chemical Properties Analysis
AIP is a lyophilized powder . It is soluble in water . .Wissenschaftliche Forschungsanwendungen
Wiederherstellung der Herzfunktion
AIP wurde in der Forschung im Zusammenhang mit der Herzfunktion verwendet, insbesondere im Kontext von Typ-2-Diabetes . Es wurde festgestellt, dass AIP die Kontraktilität und Entspannung des Herzens vollständig wiederherstellen kann . Dies deutet darauf hin, dass AIP als CaMKII-Inhibitor eine Schlüsselrolle bei der Modulation der Leistung des diabetischen Herzens spielt .
Linderung der Nierenfibrose
Die Forschung hat gezeigt, dass AIP die Nierenfibrose lindern kann . Es wurde festgestellt, dass es die Expression von Fibrosemarkern wie Fibronectin, Collagen I, MMP2 und α-SMA in vivo und in vitro hemmt . Dies deutet auf eine mögliche therapeutische Rolle von AIP bei der Behandlung der Nierenfibrose hin .
Hemmung der Calmodulin-Kinase II (CaMKII)
AIP ist ein hochspezifischer Inhibitor von CaMKII . Es wurde verwendet, um die Rolle von CaMKII in verschiedenen Prozessen zu untersuchen, darunter Herzinsuffizienz .
Kontrolle der biologischen Aktivität von CaMKII
Das Autocamtid-2-verwandte inhibitorische Peptid steuert die biologische Aktivität der Calmodulin-abhängigen Proteinkinase II . Dieses kleine Molekül/Inhibitor wird hauptsächlich für Phosphorylierungs- und Dephosphorylierungsanwendungen verwendet
Wirkmechanismus
Target of Action
Autocamtide-2-related inhibitory peptide (AIP) is a highly specific and potent inhibitor of Calmodulin-dependent protein kinase II (CaMKII) . CaMKII is a serine/threonine-specific protein kinase, which is modulated by the Ca2+/calmodulin . This kinase plays a central role in maladaptive remodeling and arrhythmias in the setting of chronic disease .
Mode of Action
AIP is a nonphosphorylatable analog of autocamtide-2 . It acts by binding to the autophosphorylation site of CaMKII, which is distinct from that for the exogenous substrate .
Biochemical Pathways
The inhibition of CaMKII by AIP affects several biochemical pathways. It significantly inhibits the activation of CaMKII, Smad 2, Raf, and extracellular regulated protein kinases (ERK) in vitro and in vivo . These pathways are important for cardiac remodeling and arrhythmia .
Pharmacokinetics
It is known that aip is active in the presence or absence of ca2+/calmodulin
Result of Action
The inhibition of CaMKII by AIP has several molecular and cellular effects. It can restore contraction and relaxation in isolated cardiac muscle from type 2 diabetic rats . It can also reduce the expression of transforming growth factor- β (TGF- β) in vivo . These results suggest that AIP can alleviate conditions such as renal fibrosis and diabetic cardiac dysfunction .
Action Environment
The action of AIP can be influenced by environmental factors such as the presence of Ca2+/calmodulin . .
Zukünftige Richtungen
Future research directions could involve combining AIP with signaling biosensors to determine the temporal requirements of CaMKII activation for various downstream signaling molecules . AIP may also have a potential therapeutic role in improving myocardial function during type 2 diabetes and in alleviating renal fibrosis .
- AIP can restore contraction and relaxation in isolated cardiac muscle from type 2 diabetic rats .
- AIP alleviates renal fibrosis through the TGF-β/Smad and RAF/ERK pathways .
- AIP plays a key role in modulating the performance of the diabetic heart .
- AIP could be a potential therapeutic agent for improving myocardial function during type 2 diabetes .
- AIP could inhibit the expression of fibrosis markers in vivo and in vitro .
Biochemische Analyse
Biochemical Properties
Autocamtide-2-related inhibitory peptide is a highly specific and potent inhibitor of CaMKII, with an IC50 value of 40 nM . The peptide interacts with the autophosphorylation site (Thr286/Thr287) in the autoinhibitory domain of CaMKII, preventing its activation. This interaction is nonphosphorylatable and selective for CaMKII over other kinases such as protein kinase C, protein kinase A, and calmodulin-dependent protein kinase IV . The inhibition of CaMKII by Autocamtide-2-related inhibitory peptide is crucial for studying the enzyme’s role in various cellular processes, including calcium signaling and metabolic regulation.
Cellular Effects
Autocamtide-2-related inhibitory peptide has significant effects on various cell types and cellular processes. In cardiac muscle cells, the peptide has been shown to restore contraction and relaxation in isolated cardiac muscle from type 2 diabetic rats . This restoration is achieved by inhibiting CaMKII, which is known to alter intracellular calcium handling in cardiomyocytes. Additionally, Autocamtide-2-related inhibitory peptide has been found to alleviate renal fibrosis by inhibiting the activation of CaMKII, Smad2, Raf, and extracellular signal-regulated kinase (ERK), as well as reducing the expression of transforming growth factor-beta (TGF-β) .
Molecular Mechanism
The molecular mechanism of Autocamtide-2-related inhibitory peptide involves its binding to the autophosphorylation site of CaMKII, thereby preventing the enzyme’s activation. This inhibition leads to a decrease in CaMKII-mediated phosphorylation of downstream targets, which in turn affects various cellular signaling pathways. For example, in cardiac muscle cells, the inhibition of CaMKII by Autocamtide-2-related inhibitory peptide results in improved calcium handling and restored contractility and relaxation . In renal cells, the peptide inhibits the activation of multiple signaling pathways, including Smad-dependent and Smad-independent pathways, leading to reduced fibrosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Autocamtide-2-related inhibitory peptide have been observed to change over time. The peptide is stable under recommended storage conditions and maintains its inhibitory activity in both in vitro and in vivo studies . Long-term effects of the peptide on cellular function include sustained inhibition of CaMKII activity, leading to prolonged improvements in cellular processes such as calcium handling and fibrosis reduction .
Dosage Effects in Animal Models
The effects of Autocamtide-2-related inhibitory peptide vary with different dosages in animal models. In studies involving type 2 diabetic rats, the peptide has been shown to fully restore cardiac contractility and relaxation at specific dosages . At higher doses, there may be potential toxic or adverse effects, although these have not been extensively documented in the literature. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
Autocamtide-2-related inhibitory peptide is involved in metabolic pathways related to calcium signaling and kinase regulation. By inhibiting CaMKII, the peptide affects the phosphorylation of various downstream targets involved in metabolic processes. This inhibition can lead to changes in metabolic flux and metabolite levels, particularly in tissues where CaMKII plays a critical role, such as the heart and kidneys .
Transport and Distribution
Within cells and tissues, Autocamtide-2-related inhibitory peptide is transported and distributed through interactions with transporters and binding proteins. The peptide’s localization and accumulation are influenced by its binding to CaMKII and other cellular components. This distribution is crucial for its inhibitory effects on CaMKII and the subsequent modulation of cellular processes .
Subcellular Localization
Autocamtide-2-related inhibitory peptide is primarily localized in the cytoplasm, where it interacts with CaMKII and other target proteins. The peptide’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that the peptide reaches specific compartments or organelles where it can exert its inhibitory effects on CaMKII .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H142N22O20.C2HF3O2/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)91-50(28-22-24-37-79)69(112)92-51(29-23-25-38-80)67(110)88-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-87-78(84)85)70(113)93-52(30-26-39-86-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)68(111)89-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)90-48(9)65(108)99-58(76(119)120)42-45(4)5;3-2(4,5)1(6)7/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,88,110)(H,89,111)(H,90,116)(H,91,102)(H,92,112)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,86)(H4,84,85,87);(H,6,7)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUUQMNJOVWRNY-HAOWUBAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H143F3N22O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1822.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







